Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans-
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Overview
Description
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is of significant interest in scientific research due to its potential biological activities and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- typically involves the dihydroxylation of Dibenz(a,h)acridine. This can be achieved through several methods, including:
Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of Dibenz(a,h)acridine.
Sharpless Asymmetric Dihydroxylation: This method employs a chiral ligand in combination with OsO4 to achieve enantioselective dihydroxylation, resulting in the formation of the trans-diol.
Industrial Production Methods
Industrial production of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is less common due to its specialized applications. the methods mentioned above can be scaled up for larger-scale synthesis if required.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form dihydro derivatives with fewer aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Scientific Research Applications
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex PAH derivatives.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The biological activity of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is primarily due to its ability to interact with DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the compound to reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,h)anthracene: Another PAH with similar mutagenic and carcinogenic properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Chrysene: Another PAH with a similar structure and biological effects.
Uniqueness
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological activity. The presence of hydroxyl groups at the 3,4-positions makes it distinct from other PAHs .
Properties
CAS No. |
102421-84-1 |
---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(18R,19R)-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,21-decaene-18,19-diol |
InChI |
InChI=1S/C21H15NO2/c23-19-10-8-15-16(21(19)24)7-9-18-17(15)11-13-6-5-12-3-1-2-4-14(12)20(13)22-18/h1-11,19,21,23-24H/t19-,21-/m1/s1 |
InChI Key |
JXOBUUFRFLEJJR-TZIWHRDSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=C[C@H]([C@@H]5O)O)N=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)N=C32 |
Origin of Product |
United States |
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